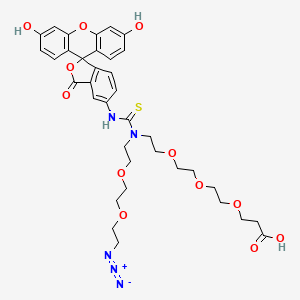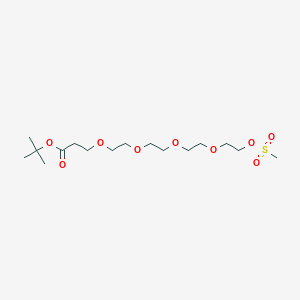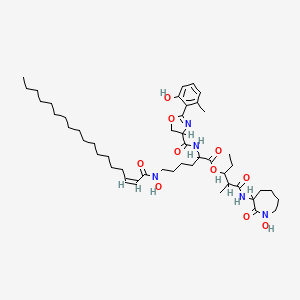
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
Overview
Description
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: is a compound that combines the properties of polyethylene glycol (PEG), azide, and fluorescein. This compound is particularly useful in bioconjugation and labeling applications due to its unique chemical structure. The azide group allows for click chemistry reactions, while the fluorescein moiety provides fluorescence for detection and imaging purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of fluorescein. This is achieved by reacting fluorescein with a PEG derivative that contains a reactive group, such as an amine or hydroxyl group.
Azidation: The PEGylated fluorescein is then reacted with an azide-containing reagent to introduce the azide group. This step often involves the use of azido-PEG derivatives.
Acid Functionalization: Finally, the compound is functionalized with a carboxylic acid group to enhance its reactivity and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation of fluorescein using industrial reactors.
Azidation in Bulk: Introduction of the azide group using azido-PEG derivatives in large quantities.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The azide group in N-(Azido-PEG2)-N-Fluorescein-PEG3-acid readily participates in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).
Substitution Reactions: The carboxylic acid group can undergo substitution reactions with primary amines in the presence of coupling reagents like EDC or HATU.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
EDC or HATU: Coupling reagents used for amide bond formation with primary amines.
Major Products:
Triazole Derivatives: Formed from click chemistry reactions.
Amide Bonds: Resulting from substitution reactions with primary amines.
Scientific Research Applications
Chemistry:
Bioconjugation: Used to attach biomolecules such as proteins and peptides to surfaces or other molecules.
Fluorescent Labeling: The fluorescein moiety allows for the detection and imaging of labeled compounds.
Biology:
Cell Imaging: Used in fluorescence microscopy to visualize cellular components.
Protein Labeling: Facilitates the study of protein interactions and localization.
Medicine:
Drug Delivery: PEGylation improves the solubility and stability of therapeutic agents.
Diagnostic Imaging: Fluorescein provides a means for non-invasive imaging in medical diagnostics.
Industry:
Material Science: Used in the development of fluorescent materials and sensors.
Nanotechnology: Facilitates the functionalization of nanoparticles for various applications.
Mechanism of Action
Molecular Targets and Pathways:
Azide Group: The azide group enables click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.
Fluorescein Moiety: The fluorescein moiety absorbs light and emits fluorescence, allowing for the detection and imaging of the compound.
PEG Spacer: The PEG spacer enhances solubility and reduces immunogenicity, making the compound suitable for biological applications.
Comparison with Similar Compounds
N-(Azido-PEG2)-N-Fluorescein-PEG4-acid: Similar structure but with a longer PEG chain.
Azido-PEG2-NHS ester: Contains an azide group and an NHS ester for bioconjugation.
Azido-PEG2-amine: Contains an azide group and an amine group for bioconjugation.
Uniqueness:
Fluorescein Labeling: The presence of fluorescein makes N-(Azido-PEG2)-N-Fluorescein-PEG3-acid particularly useful for fluorescence-based applications.
Versatility: The combination of azide, PEG, and fluorescein allows for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N5O12S/c37-40-38-8-12-48-16-17-49-13-9-41(10-14-50-18-20-51-19-15-47-11-7-33(44)45)35(54)39-24-1-4-28-27(21-24)34(46)53-36(28)29-5-2-25(42)22-31(29)52-32-23-26(43)3-6-30(32)36/h1-6,21-23,42-43H,7-20H2,(H,39,54)(H,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJYXCRDKLEIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41N5O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)
![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)

![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)





